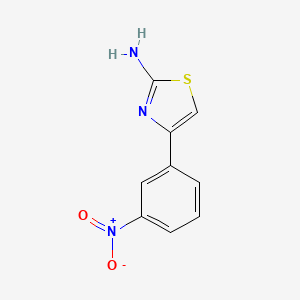

4-(3-Nitrophényl)-1,3-thiazol-2-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(3-Nitrophenyl)-1,3-thiazol-2-amine involves various strategies, including the use of nitro-substituted aromatic compounds as starting materials. For instance, the synthesis of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole is achieved through a ring-opening reaction that produces a thioketene intermediate, which can further react with nucleophiles to form esters or amides . Similarly, the synthesis of 2-amino-4-p-nitrophenyl thiazole is reported using 4-nitroacetophenone and thiourea in the presence of iodine, with pyridine as a catalyst . These methods highlight the reactivity of nitro-substituted aromatic compounds in forming thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic techniques and crystallography. For example, the crystal structure of N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine reveals that it crystallizes in the monoclinic system with significant intermolecular hydrogen bonding and π-π stacking interactions, which contribute to the stability of the compound . These structural analyses are crucial for understanding the properties and reactivity of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives exhibit a range of chemical reactivities. The desulfurization of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine leads to the formation of an unstable intermediate, which can undergo nucleophilic addition to yield amidine derivatives and thioimidates . Additionally, 3-bromo-2-nitrobenzo[b]thiophene undergoes aromatic nucleophilic substitution with amines, resulting in the formation of N-substituted amino-nitrobenzo[b]thiophenes and their isomers . These reactions demonstrate the versatility of thiazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of nitro and amino groups, as well as the thiazole ring, imparts specific electronic and steric characteristics that affect their reactivity and interactions. The detailed analysis of intermolecular interactions, such as hydrogen bonding and π-stacking, provides insights into the stability and solubility of these compounds . Understanding these properties is essential for the development of new materials and pharmaceuticals based on thiazole chemistry.

Applications De Recherche Scientifique

Analyse complète des applications de la 4-(3-Nitrophényl)-1,3-thiazol-2-amine

Activité antimicrobienne : Ce composé a démontré une activité antibactérienne puissante contre les bactéries Gram-négatives et une activité antifongique significative contre des souches telles que Candida albicans et Candida glabrata .

Propriétés anti-inflammatoires et analgésiques : Les dérivés du thiazole, y compris ce composé, ont montré des activités analgésiques et anti-inflammatoires significatives, ce qui pourrait être bénéfique pour le développement de nouveaux médicaments contre la douleur .

Inhibition des helminthes : Il a été constaté que les composés du thiazole inhibent les enzymes mitochondriales spécifiques des helminthes, perturbant le cycle de l'acide tricarboxylique (cycle TCA) et la production d'adénosine triphosphate (ATP), conduisant à la mort des helminthes .

Rôles thérapeutiques : Les 2-aminothiazoles sont utilisés comme matières premières pour la synthèse d'une gamme diversifiée d'analogues hétérocycliques ayant des rôles thérapeutiques en tant qu'agents antibactériens, antifongiques, anti-VIH, antioxydants, antitumoraux, anthelminthiques, anti-inflammatoires et analgésiques .

Matériaux à indice de réfraction élevé : Des études ont synthétisé des polyimides à indice de réfraction élevé basés sur des monomères de diamine contenant du thiazole pour des applications potentielles dans les matériaux optiques avancés .

Applications photocatalytiques : Des bases de Schiff à base de thiazole ont été synthétisées et caractérisées pour leurs activités antibactériennes et antioxydantes. Ces composés ont également été explorés pour la dégradation photocatalytique de colorants comme le bleu de méthylène .

Mécanisme D'action

Target of Action

The primary target of 4-(3-Nitrophenyl)-1,3-thiazol-2-amine, also known as 2-Amino-4-(3-nitrophenyl)thiazole, is the human monoamine oxidase (hMAO) A and B isoforms . These enzymes play a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in various physiological functions including mood regulation, stress response, and cognitive processes.

Mode of Action

The compound interacts with its targets, the hMAO A and B isoforms, by inhibiting their activity This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission

Biochemical Pathways

The inhibition of hMAO A and B isoforms affects the monoamine metabolic pathways. By preventing the breakdown of monoamine neurotransmitters, the compound can potentially alter various physiological processes regulated by these neurotransmitters. For instance, it may affect mood regulation and stress response, which are influenced by serotonin and norepinephrine levels, respectively .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve an increase in monoamine neurotransmitter levels due to the inhibition of hMAO A and B isoforms . This can lead to enhanced neurotransmission and potential alterations in physiological processes regulated by these neurotransmitters.

Analyse Biochimique

Biochemical Properties

4-(3-Nitrophenyl)-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with enzymes such as monoamine oxidase, specifically the B isoform, where it acts as an inhibitor. This interaction is crucial for the regulation of neurotransmitter levels in the brain, making it a potential candidate for the treatment of neurodegenerative disorders . Additionally, 4-(3-Nitrophenyl)-1,3-thiazol-2-amine has been shown to exhibit antioxidant properties, interacting with proteins and other biomolecules to mitigate oxidative stress .

Cellular Effects

The effects of 4-(3-Nitrophenyl)-1,3-thiazol-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in oxidative stress responses. This compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, 4-(3-Nitrophenyl)-1,3-thiazol-2-amine has been observed to upregulate antioxidant defense genes, thereby enhancing the cell’s ability to combat oxidative damage .

Molecular Mechanism

At the molecular level, 4-(3-Nitrophenyl)-1,3-thiazol-2-amine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of monoamine oxidase B, inhibiting its activity and preventing the breakdown of neurotransmitters. This inhibition results in increased levels of neurotransmitters, which can have therapeutic effects in neurodegenerative diseases. Additionally, 4-(3-Nitrophenyl)-1,3-thiazol-2-amine can interact with other enzymes and proteins, leading to changes in their activity and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Nitrophenyl)-1,3-thiazol-2-amine have been studied over time to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that 4-(3-Nitrophenyl)-1,3-thiazol-2-amine can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and modulating enzyme activity .

Dosage Effects in Animal Models

The effects of 4-(3-Nitrophenyl)-1,3-thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced antioxidant activity and neuroprotection. At higher doses, it can lead to toxic effects, including cellular damage and impaired function. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

4-(3-Nitrophenyl)-1,3-thiazol-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and alter metabolite levels, particularly those related to oxidative stress and neurotransmitter metabolism. Understanding these pathways is crucial for elucidating the compound’s overall biological effects and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, 4-(3-Nitrophenyl)-1,3-thiazol-2-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which in turn affect its biological activity. For instance, the compound’s ability to cross the blood-brain barrier is essential for its neuroprotective effects .

Subcellular Localization

The subcellular localization of 4-(3-Nitrophenyl)-1,3-thiazol-2-amine plays a critical role in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interactions with enzymes and proteins, ultimately determining its biochemical and cellular effects .

Propriétés

IUPAC Name |

4-(3-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c10-9-11-8(5-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBDOPARQRNCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346597 | |

| Record name | 4-(3-Nitrophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57493-24-0 | |

| Record name | 4-(3-Nitrophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(3-nitrophenyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

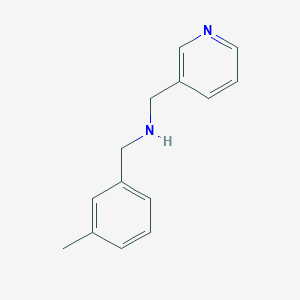

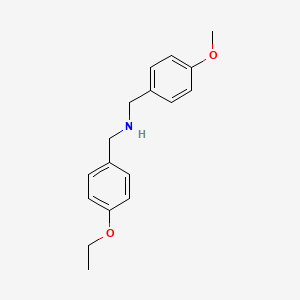

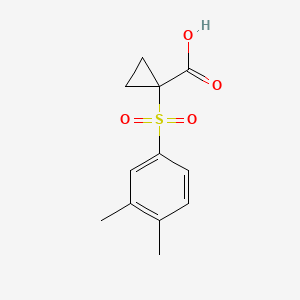

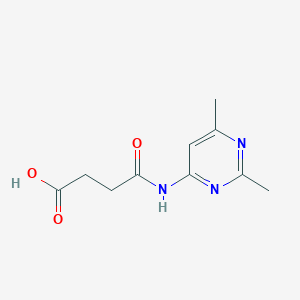

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-(3-Nitrophenyl)-1,3-thiazol-2-amine in the development of highly refractive materials?

A: While the provided research paper [] doesn't explicitly focus on 4-(3-Nitrophenyl)-1,3-thiazol-2-amine itself, it highlights the importance of thiazole-containing structures in enhancing the refractive index of polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and optical transparency. Therefore, incorporating thiazole units, potentially derived from compounds like 4-(3-Nitrophenyl)-1,3-thiazol-2-amine, can lead to the development of high-performance polymers suitable for applications requiring high refractive indices, such as optical lenses, films, and coatings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B1299858.png)

![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)

![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)

![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)